molecular formula C10H16N2S2 B12982778 2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine

2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine

Cat. No.: B12982778
M. Wt: 228.4 g/mol
InChI Key: QUQRTSJIXIUOJX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the thietan-3-amine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, possibly incorporating green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-((4-methylthiazol-2-yl)methyl)thietan-3-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the thietan-3-amine moiety.

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

2,2-dimethyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C10H16N2S2/c1-7-5-13-9(12-7)4-11-8-6-14-10(8,2)3/h5,8,11H,4,6H2,1-3H3

InChI Key

QUQRTSJIXIUOJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNC2CSC2(C)C

Origin of Product

United States

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